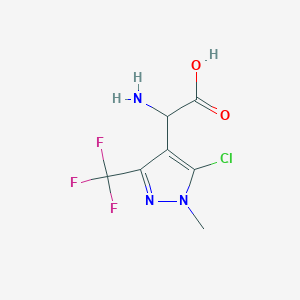
2-Amino-2-(5-chloro-1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl)acetic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Amino-2-(5-chloro-1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl)acetic acid is a synthetic organic compound characterized by its unique pyrazole ring structure
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-2-(5-chloro-1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl)acetic acid typically involves the following steps:
Formation of the Pyrazole Ring: The initial step involves the cyclization of appropriate precursors to form the pyrazole ring. This can be achieved through the reaction of hydrazine derivatives with α,β-unsaturated carbonyl compounds under acidic or basic conditions.
Introduction of Substituents: The chloro, methyl, and trifluoromethyl groups are introduced through electrophilic substitution reactions. Chlorination can be performed using reagents like thionyl chloride, while methylation and trifluoromethylation can be achieved using methyl iodide and trifluoromethyl iodide, respectively.
Amino Acid Functionalization: The final step involves the introduction of the amino acid moiety. This can be done through the reaction of the pyrazole derivative with glycine or its derivatives under suitable conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and efficient purification techniques to ensure high yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
2-Amino-2-(5-chloro-1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl)acetic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chloro and amino groups, using reagents like sodium azide or alkyl halides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium azide in dimethylformamide.
Major Products Formed
Oxidation: Formation of pyrazole oxides.
Reduction: Formation of reduced pyrazole derivatives.
Substitution: Formation of azido or alkyl-substituted pyrazole derivatives.
Applications De Recherche Scientifique
2-Amino-2-(5-chloro-1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl)acetic acid has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in drug design, particularly for its anti-inflammatory and anticancer properties.
Materials Science: It is used in the synthesis of novel materials with unique electronic and optical properties.
Biological Research: The compound is used as a probe to study enzyme mechanisms and protein-ligand interactions.
Industrial Applications: It is used in the development of agrochemicals and specialty chemicals.
Mécanisme D'action
The mechanism of action of 2-Amino-2-(5-chloro-1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl)acetic acid involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking substrate access and subsequent catalytic activity. The trifluoromethyl group enhances its binding affinity and specificity.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Amino-2-(5-chloro-1-methyl-1H-pyrazol-4-yl)acetic acid: Lacks the trifluoromethyl group, resulting in different chemical properties and biological activity.
2-Amino-2-(5-chloro-3-(trifluoromethyl)-1H-pyrazol-4-yl)propanoic acid: Contains a propanoic acid moiety instead of acetic acid, affecting its reactivity and applications.
Uniqueness
The presence of the trifluoromethyl group in 2-Amino-2-(5-chloro-1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl)acetic acid imparts unique electronic properties, enhancing its stability and binding interactions. This makes it a valuable compound in medicinal chemistry and materials science.
Propriétés
Formule moléculaire |
C7H7ClF3N3O2 |
|---|---|
Poids moléculaire |
257.60 g/mol |
Nom IUPAC |
2-amino-2-[5-chloro-1-methyl-3-(trifluoromethyl)pyrazol-4-yl]acetic acid |
InChI |
InChI=1S/C7H7ClF3N3O2/c1-14-5(8)2(3(12)6(15)16)4(13-14)7(9,10)11/h3H,12H2,1H3,(H,15,16) |
Clé InChI |
GFNMOTLXTCWVFJ-UHFFFAOYSA-N |
SMILES canonique |
CN1C(=C(C(=N1)C(F)(F)F)C(C(=O)O)N)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


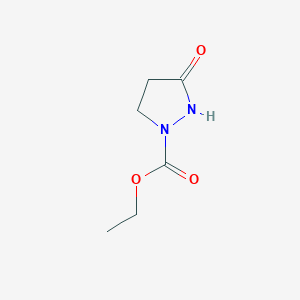

![5-Methyl-4,5,6,7-tetrahydroisoxazolo[4,5-c]pyridine-3-carboxylic acid](/img/structure/B12870533.png)
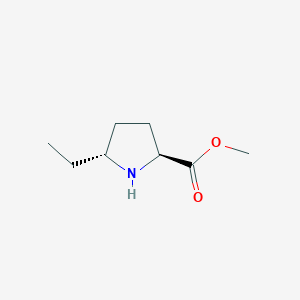



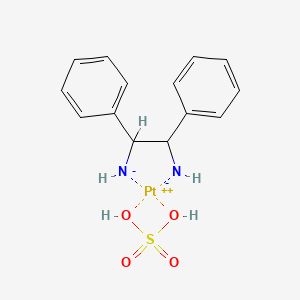
![(1S,3R,4S,5S)-4-chloro-3-[(1R)-1,3-dihydroxy-2,2-dimethylcyclopropyl]-6,6-dimethyl-2-oxabicyclo[3.1.0]hexane-1,5-diol](/img/structure/B12870562.png)
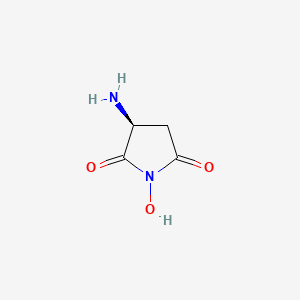


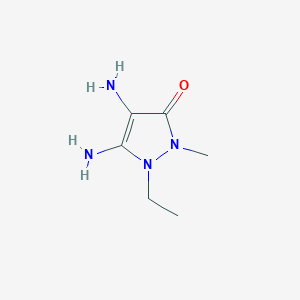
![Methyl 3-chloro-5-bromobenzo[b]thiophene-2-carboxylate](/img/structure/B12870611.png)
